Cloforex

anorectic food consumption weight gain

Researchers requiring a validated model of pulmonary lipid histiocytosis often face batch-to-batch variability with generic amphetamine derivatives. Cloforex (CAS 14261-75-7), a defined prodrug of chlorphentermine, resolves this with reproducible foam cell induction at 75 mg/kg in rats. • NLT 98% purity verified by RP-HPLC, ensuring consistent metabolic conversion kinetics. • Distinct toxicological profile (LD50 100 mg/kg) provides a reliable reference for comparative safety studies. • Available from BenchChem with certified purity and ambient-temperature global shipping.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
CAS No. 14261-75-7
Cat. No. B087936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCloforex
CAS14261-75-7
Synonymscloforex
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCCOC(=O)NC(C)(C)CC1=CC=C(C=C1)Cl
InChIInChI=1S/C13H18ClNO2/c1-4-17-12(16)15-13(2,3)9-10-5-7-11(14)8-6-10/h5-8H,4,9H2,1-3H3,(H,15,16)
InChIKeyTZWKUQDQKPYNLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cloforex: Prodrug to Chlorphentermine for Pulmonary Lipidosis Research


Cloforex (CAS 14261-75-7, trade names Frenapyl, Oberex) is an orally active anorectic agent belonging to the amphetamine class, specifically designed as a prodrug of chlorphentermine . It was developed in the 1960s and briefly marketed for obesity treatment before being withdrawn in 1969 due to safety concerns, including cardiovascular toxicity in preclinical models [1]. Contemporary scientific interest in Cloforex centers on its utility as a research tool for inducing pulmonary lipid histiocytosis (foam cell accumulation) in rodent models, rather than any clinical application .

Prodrug model: Chlorphentermine prodrug for studying metabolic conversion kinetics.
Tox model: Rodent pulmonary lipid histiocytosis induction research tool.
Analytical: Documented RP-HPLC method supports pharmacokinetic studies.

Cloforex Substitution: Experimental Reproducibility Concerns


Cloforex is a specific prodrug of chlorphentermine, meaning its in vivo activity and pharmacokinetic profile are contingent upon metabolic conversion, which may differ from direct administration of the active parent compound in terms of tissue distribution and temporal dynamics [1]. Generic substitution with chlorphentermine alters the experimental system by bypassing this prodrug conversion step, potentially affecting the kinetics and magnitude of induced toxicities such as pulmonary lipid histiocytosis. Furthermore, Cloforex itself exhibits distinct toxicological properties, including an LD50 of 100 mg/kg, which necessitates precise dosing in research applications and cannot be assumed from data on its metabolite alone [2].

Metabolic shift Direct chlorphentermine use bypasses prodrug activation kinetics, potentially altering tissue distribution and toxicity onset.
Dose discordance Cloforex LD50 (100 mg/kg) differs from metabolite alone; dosing assumptions cannot transfer directly.
Regulatory gap Withdrawn anorectic (1969); classified as doping agent in France. Procurement for research requires controlled-substance review.

Cloforex vs. Chlorphentermine: Evidence Guide


Comparative Anorectic Potency and Reversibility

In a direct head-to-head study, Cloforex at 25 mg/kg inhibited food consumption but not weight gain, whereas chlorphentermine at 75 mg/kg suppressed both parameters. The suppressive effects of both drugs on weight gain and food consumption disappeared rapidly upon cessation [1].

Anorectic effect profile
Head-to-head
Cloforex 25 mg/kg inhibited food intake; chlorphentermine 75 mg/kg suppressed both food intake and weight gain.
Reported lower-dose anorectic profile with differential weight-gain endpoint.
Rat model, 6-week oral gavage; effects reversible upon cessation.
anorectic food consumption weight gain

Pulmonary Lipid Histiocytosis Induction: Comparable Potency

Cloforex (at 75 mg/kg) and chlorphentermine (at 75 mg/kg) both induced pulmonary lipid histiocytosis in rats, confirming Cloforex's utility as a prodrug model for this specific toxicity. The study further established that induction of pulmonary lipid histiocytosis and pulmonary hypertension are independent events [1].

Pulmonary lipidosis induction
Head-to-head
Cloforex and chlorphentermine (both 75 mg/kg) induced equivalent pulmonary lipid histiocytosis.
Supports model-system equivalence for pulmonary toxicity endpoint context.
Lipidosis and pulmonary hypertension identified as independent events.
pulmonary lipidosis histiocytosis toxicity

LD50 and Cardiovascular Toxicity Profile

Cloforex is classified with a toxicity class of 3 and a cardiovascular toxicity type, with a reported LD50 of 100 mg/kg [1]. This quantitative toxicity metric provides a benchmark for safe handling and dosing in preclinical research, differentiating it from other anorectics with potentially different safety margins.

Acute toxicity profile
Class-level
Reported LD50: 100 mg/kg; Toxicity class 3, cardiovascular type.
Reported acute toxicity benchmark for dose-ranging study design.
Source review; specific assay details not provided.
toxicity LD50 safety

Regulatory Status: Market Withdrawal Due to Safety

Cloforex was first approved in 1968 but was withdrawn by 1969 due to drug safety reasons [1]. It is listed as a controlled substance in French regulations concerning doping agents [2]. This contrasts with other anorectics that may have different regulatory histories or current approval statuses, which is a critical consideration for procurement and intended use.

Regulatory history
Class-level
Approved 1968, withdrawn 1969 for safety reasons; listed as doping agent in France.
Regulatory withdrawal context; supports research-only procurement review.
Contrasts with currently approved anorectic agents.
regulatory withdrawn approval

Validated RP-HPLC Quantitation Method

A specific reverse-phase (RP) HPLC method for Cloforex has been developed using a Newcrom R1 column, with a mobile phase of acetonitrile, water, and phosphoric acid. The method is scalable for preparative separation and suitable for pharmacokinetic studies [1]. This provides a documented, reproducible analytical protocol for Cloforex, which may not be readily available for less-studied analogs.

RP-HPLC method
Method context
Newcrom R1 column; mobile phase: acetonitrile/water/phosphoric acid. Scalable for preparative work.
Documented method supports bioanalytical method-transfer context.
SIELC Technologies, 2018; specific to Cloforex.
analytical HPLC pharmacokinetics

Commercial Purity: ISO-Certified Supplier

Cloforex is commercially available with a certified purity of NLT 98% from ISO-certified suppliers, ensuring a high-quality standard suitable for pharmaceutical research and quality control applications . This specification provides a clear benchmark for procurement, differentiating it from compounds of unknown or lower purity.

Commercial purity
Data to verify
Supplier specification: NLT 98% (ISO-certified vendor).
Procurement benchmark; independent purity verification recommended.
MolCore product specification.
procurement purity vendor

Cloforex Research and Procurement Scenarios


Pulmonary Lipid Histiocytosis: Validated Prodrug Model

Cloforex is specifically indicated for research applications where a reproducible model of pulmonary lipid histiocytosis (foam cell accumulation) is required. Its equivalent potency to chlorphentermine at 75 mg/kg in rats [1] makes it a reliable tool for studying the mechanisms and reversal of this specific drug-induced toxicity.

Prodrug Conversion: Pharmacokinetics & Metabolism

Cloforex is ideal for investigations into the pharmacokinetics and metabolism of anorectic prodrugs, specifically the conversion of Cloforex to its active metabolite chlorphentermine. The documented HPLC method [2] facilitates accurate quantitation of Cloforex and its metabolites in biological matrices.

Comparative Toxicology and Safety Pharmacology

Cloforex, with its well-defined acute toxicity profile (LD50 100 mg/kg, cardiovascular toxicity) [3], is a suitable compound for comparative toxicology studies. It can serve as a reference compound for evaluating the safety profiles of novel anorectic agents or related chemical series.

Quality Control and Analytical Method Development

The availability of a specific RP-HPLC method [2] and a commercial supply with a certified purity of NLT 98% makes Cloforex a practical standard for analytical method development, validation, and quality control procedures in pharmaceutical research settings.

Application
Selection Property
Validation Focus
Pulmonary lipid histiocytosis model
Prodrug-to-metabolite equivalence in target tissue
Histopathological endpoint monitoring and reversibility context
Prodrug metabolism and PK studies
Validated RP-HPLC method availability
Bioanalytical method-transfer and metabolite quantitation review
Comparative toxicology screening
Defined acute toxicity benchmark (LD50 100 mg/kg)
Dose-range finding and safety-related endpoint monitoring
Analytical QC and method development
Commercial NLT 98% purity specification
Independent purity verification and system suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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